2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
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Description
2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzamide and is synthesized using specific methods that ensure its purity and potency. In
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Chemical Reactions : The chemical, 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide, is involved in complex chemical synthesis and reactions, contributing to the development of polycyclic hydrocarbons through palladium-catalyzed coupling and electrocyclic ring closure sequences. These processes are essential for creating conjugated trienes and exploring new methods of cyclization, which are pivotal in organic chemistry and materials science (Gilchrist & Summersell, 1988).
- Derivative Synthesis for Medical Research : Research into derivatives of 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide, such as trans-6-hydroxy-2-(1-methyl-3-phenylpropyl)amino-1, 2, 3, 4-tetrahydronaphthalen-1-ol, contributes to the search for cardiovascular agents. This illustrates the compound's role in synthesizing molecules with potential therapeutic benefits (Miyake et al., 1983).
Potential Therapeutic Applications
- Development of PET Radiotracers : The compound's derivatives have been explored for their potential in developing PET (Positron Emission Tomography) radiotracers for tumor diagnosis. This application is critical in medical imaging and diagnostics, especially in identifying and treating cancer (Abate et al., 2011).
- Antineoplastic and Antimonoamineoxidase Properties : Some derivatives of 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide have been studied for their antineoplastic and antimonoamineoxidase properties, highlighting its potential in developing new treatments for cancer and mood disorders (Markosyan et al., 2010).
Advanced Material Development
- Novel Material Synthesis : Research into the compound's derivatives has led to the development of new materials with unique properties, such as the synthesis of benzoconduritol-C derivatives. These advancements are significant for creating materials with specialized applications in various industries (Kelebekli, 2008).
Chemical Sensing and Detection
- Colorimetric Sensing of Fluoride Anions : Derivatives of 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide have been applied in the development of colorimetric sensors for detecting fluoride anions. This application is crucial for environmental monitoring and public health, demonstrating the compound's utility beyond medicinal chemistry (Younes et al., 2020).
properties
IUPAC Name |
2-bromo-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-8-4-3-7-15(16)17(21)20-12-18(22)10-9-13-5-1-2-6-14(13)11-18/h1-8,22H,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSQUSVLOOWBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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